molecular formula C14H15N3S B3007452 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole CAS No. 1147196-34-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B3007452
CAS No.: 1147196-34-6
M. Wt: 257.36
InChI Key: VDGPVTYBZAJYAQ-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole” is a complex organic molecule that contains a benzothiazole ring and a pyrazole ring. Both of these rings are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyrazole rings. The benzothiazole ring is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole and pyrazole rings could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole and pyrazole rings could influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Cytotoxic Effects : Cobalt(II) complexes synthesized using 1-Benzothiazol-2-yl-3,5-dimethyl-1H-pyrazole were characterized and their cytotoxic properties examined on various human cell lines, demonstrating varied cytotoxic activities (Sobiesiak et al., 2010).
  • Chemical Characterization : Benzothiazoles and pyrazoles, including derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole, have shown pharmacological activity. Their synthesis and characterization, along with antimicrobial and antioxidant activities, were explored (Raparla et al., 2013).
  • Palladium Complexes Synthesis : New hybrid pyrazole ligands, including derivatives of this compound, were synthesized for palladium(II) complexes. The study explored their solid-state structures and theoretical calculations (Guerrero et al., 2008).

Biological and Pharmaceutical Activities

  • Antimicrobial and Anti-inflammatory Properties : Novel pyrazole derivatives, including those related to this compound, were synthesized and demonstrated potent anti-inflammatory and antimicrobial activities (Hussain & Kaushik, 2015).
  • Photophysical Investigation for Metal Ion Detection : A pyrazoline-benzothiazole derivative was studied for its photophysical properties, proving useful as a fluorescent chemosensor for detecting metal ions like Cu2+, Fe3+, and Fe2+ (Asiri et al., 2019).
  • Nickel Complexes and Cytotoxicity : Nickel(II) complexes with pyrazole ligands, including those related to this compound, were synthesized and examined for cytotoxic activities against tumor cell lines (Sobiesiak et al., 2011).
  • Anticancer Activity : Novel heterocyclic benzothiazole derivatives were synthesized and showed remarkable in-vitro anticancer activity against different cancer cell lines (Waghmare et al., 2013).

Advanced Materials and Chemical Studies

  • Microwave-Mediated Synthesis for Heterocycles : Benzothiazole- and benzimidazole-based heterocycles were synthesized, showcasing the utility of these compounds in creating novel pyrazole derivatives (Darweesh et al., 2016).
  • In-vitro Anti-Inflammatory Activity : Mannich base derivatives of benzothiazolyl pyrazolone showed significant in-vitro anti-inflammatory activity, illustrating the potential of such compounds in medical applications (Rathi et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to create new compounds with improved properties .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-8-5-6-9(2)13-12(8)15-14(18-13)17-11(4)7-10(3)16-17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGPVTYBZAJYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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